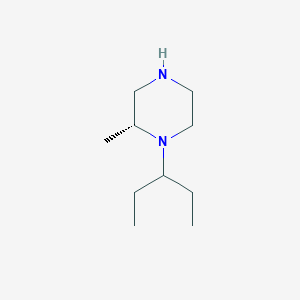

(R)-2-Methyl-1-(pentan-3-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

(2R)-2-methyl-1-pentan-3-ylpiperazine |

InChI |

InChI=1S/C10H22N2/c1-4-10(5-2)12-7-6-11-8-9(12)3/h9-11H,4-8H2,1-3H3/t9-/m1/s1 |

InChI Key |

HJJOGQPBUGFMDC-SECBINFHSA-N |

Isomeric SMILES |

CCC(CC)N1CCNC[C@H]1C |

Canonical SMILES |

CCC(CC)N1CCNCC1C |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Methyl 1 Pentan 3 Yl Piperazine and Its Derivatives

Foundational Approaches for Constructing the Piperazine (B1678402) Ring System

The construction of the piperazine core can be achieved through several fundamental reaction types. These methods provide the basis for more complex and stereoselective syntheses.

Alkylation and Amination Reactions in Piperazine Synthesis

Direct N-alkylation of the piperazine ring is a common method for introducing substituents. This typically involves the reaction of a piperazine derivative with an alkyl halide. researchgate.net To achieve mono-alkylation and avoid the formation of undesired dialkylated products, a large excess of the piperazine starting material can be used, or one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. researchgate.net The protecting group can then be removed in a subsequent step. researchgate.net

Reductive amination is another powerful tool for N-alkylation, involving the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.govnih.gov This method is advantageous as it often avoids the formation of quaternary ammonium (B1175870) salts. researchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. nih.govnih.govwikipedia.org For instance, N-alkylpiperazines can be synthesized by reacting a mono-protected piperazine with an appropriate aldehyde via reductive amination, followed by deprotection. nih.gov

| Alkylation Method | Reagents | Key Features |

| Direct Alkylation | Alkyl halide, Base | Can lead to mixtures of mono- and di-alkylated products. Using excess piperazine can favor mono-alkylation. researchgate.net |

| Protective Group Strategy | Boc-piperazine, Alkyl halide, Base; then Deprotection (e.g., acid) | Allows for controlled mono-alkylation. researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Mild and selective method, avoiding over-alkylation. nih.govnih.gov |

Intramolecular Cyclization Strategies for N-Heterocycles

Intramolecular cyclization is a key strategy for forming the piperazine ring itself. researchgate.netscispace.com These reactions involve a linear precursor containing two nitrogen atoms that are induced to cyclize, often through the formation of carbon-nitrogen bonds.

One such approach is the reductive cyclization of dioximes. This method involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which then undergoes a catalytic reductive cyclization to yield the piperazine ring. nih.gov This strategy has been shown to produce 2,6-cis-disubstituted piperazines with high stereoselectivity. nih.gov Another strategy involves the dehydrative cyclization of precursors like allylic alcohols with amide nucleophiles, catalyzed by reagents such as rhenium(VII) oxide, to form various nitrogen-containing heterocycles. acs.org Palladium-catalyzed cyclizations of substrates containing diamine components have also been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org These intramolecular approaches are powerful because the stereochemistry of the final cyclic product can often be controlled by the stereochemistry of the acyclic precursor. acs.org

| Cyclization Strategy | Precursor Type | Catalyst/Reagent | Outcome |

| Reductive Cyclization | Dioximes | Catalytic Hydrogenation | Can afford stereoselective formation of cis-2,6-disubstituted piperazines. nih.gov |

| Dehydrative Cyclization | Allylic alcohols with amide nucleophiles | Re₂O₇ | Forms various N-heterocycles. acs.org |

| Palladium-Catalyzed Cyclization | Propargyl units with diamines | Palladium catalyst | Modular synthesis of highly substituted piperazines. organic-chemistry.org |

Multicomponent Reactions (MCRs) as Convergent Synthetic Tools

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer a highly efficient and convergent route to complex molecules like substituted piperazines. rsc.orgorganic-chemistry.orgrug.nl The Ugi four-component reaction (U-4CR) is a prominent example of an isocyanide-based MCR that has been extensively used to synthesize diverse heterocyclic scaffolds. researchgate.netthieme-connect.comnih.govwikipedia.org

In the context of piperazine synthesis, a split-Ugi methodology can be employed using a bis-secondary diamine like piperazine. nih.gov A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The resulting Ugi adduct can then undergo subsequent cyclization steps to form the piperazine or related heterocyclic core, such as diketopiperazines. researchgate.netthieme-connect.com This approach allows for the rapid generation of chemical diversity around the piperazine core by varying the four input components. rug.nlnih.gov The efficiency and atom economy of MCRs make them powerful tools in combinatorial chemistry and drug discovery. nih.gov

Reductive Amination Protocols for Piperazine Formation

Reductive amination is not only a tool for N-alkylation but also a fundamental reaction in the de novo synthesis of the piperazine ring. nih.gov This process typically involves the reaction between a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org By using precursors with two amino groups and two carbonyl groups (or their equivalents), the entire piperazine ring can be constructed.

For example, a key step in the synthesis of 2,6-disubstituted piperazines can be a highly diastereoselective intramolecular hydroamination. organic-chemistry.org A general approach involves the catalytic reductive cyclization of dioximes, where the final step is the hydrogenation of dihydropyrazine (B8608421) intermediates. nih.gov The choice of reducing agent is critical, with reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) being widely used due to their mildness and selectivity, allowing them to be used in one-pot procedures. nih.govnih.gov

Advanced Stereoselective Synthesis of Chiral Piperazines

The biological activity of piperazine-containing drugs is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance for accessing enantiomerically pure chiral piperazines.

Asymmetric Hydrogenation of Piperazine Precursors

Asymmetric hydrogenation is a powerful method for establishing chirality in the piperazine ring. This technique typically involves the hydrogenation of an unsaturated precursor, such as a pyrazine (B50134) or a tetrahydropyrazine, using a chiral catalyst.

A notable approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These piperazin-2-ones can then be readily converted into the corresponding chiral piperazines without loss of optical purity. rsc.org Another strategy involves the iridium-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides. This method has been successfully applied to synthesize a variety of chiral piperazines, including 3-substituted and 2,3-disubstituted derivatives, with high enantiomeric excess (up to 96% ee). acs.org The development of such catalytic asymmetric methods is crucial for the practical and scalable synthesis of enantiopure piperazine-based compounds.

| Precursor | Catalyst System | Product | Key Feature |

| Pyrazin-2-ols | Chiral Palladium Catalyst | Chiral Piperazin-2-ones | Excellent diastereoselectivities and enantioselectivities. rsc.org |

| Activated Pyrazines | Chiral Iridium Catalyst | Chiral Piperazines | High enantiomeric excess for various substitution patterns. acs.org |

Palladium-Catalyzed Carboamination and Related Cyclization Reactions

Palladium-catalyzed reactions have become powerful tools for the construction of nitrogen-containing heterocycles. Intramolecular carboamination of unsaturated amines provides a convergent and stereoselective route to substituted piperazines. researchgate.netresearchgate.net This strategy typically involves the cyclization of a suitably functionalized diamine precursor containing an alkene moiety.

The general mechanism for this transformation begins with the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes intramolecular aminopalladation across the double bond, followed by reductive elimination to furnish the piperazine ring and regenerate the Pd(0) catalyst. researchgate.net The choice of palladium precursor, ligands, and reaction conditions is crucial for achieving high yields and diastereoselectivity.

A key advantage of this methodology is its modularity. By starting with enantiomerically enriched amino acid precursors, it is possible to synthesize chiral piperazines with excellent stereocontrol. researchgate.net For instance, a chiral diamine substrate can be prepared from a natural amino acid, ensuring the desired (R)-configuration at the 2-position. This substrate, bearing an N-allyl group, can then undergo Pd-catalyzed cyclization with an aryl or vinyl halide. The reaction conditions often employ a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand such as P(2-furyl)₃. researchgate.net

| Catalyst System | Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |

| Pd₂(dba)₃ | P(2-furyl)₃ | Toluene | 105 | >20:1 | researchgate.net |

| Pd(OAc)₂ | PPh₃ | Toluene | 90 | Variable | researchgate.net |

| Pd(0)/DPEphos | DPEphos | Dichloromethane | Room Temp | High | google.com |

This table presents typical catalyst systems used in palladium-catalyzed piperazine synthesis, highlighting the conditions that influence reaction outcomes.

This method allows for the formation of two bonds and potentially two stereocenters in a single step, offering a highly efficient pathway to complex piperazine structures. researchgate.net

Exploiting Sₙ2-Type Ring Opening of Activated Aziridines

The ring-opening of activated aziridines with nitrogen nucleophiles is a classic and effective method for constructing 1,2-diamine substructures, which are precursors to piperazines. nih.gov Chiral aziridines, often derived from optically active amino acids, serve as valuable building blocks that allow for the stereospecific synthesis of piperazine derivatives. nih.gov The reaction proceeds via an Sₙ2 mechanism, where a nucleophile attacks one of the aziridine (B145994) ring carbons, leading to inversion of stereochemistry at that center if it is chiral.

In a typical sequence for piperazine synthesis, an N-activated aziridine (e.g., N-tosyl or N-nosyl) is opened by an amine nucleophile. For instance, the ring-opening of an (R)-2-substituted-N-tosylaziridine with an ethanolamine (B43304) derivative can produce a key intermediate. This intermediate can then be cyclized to form the piperazine ring. The regioselectivity of the ring-opening is a critical factor and is influenced by steric and electronic effects on the aziridine ring, as well as the reaction conditions, often mediated by Lewis acids. nih.gov

A modular approach involves the Sₙ2 ring-opening of an N-activated aziridine with an aryl amine, followed by a subsequent base-mediated coupling with a dihaloalkane to complete the piperazine ring. nih.gov This strategy offers flexibility in introducing diverse substituents. The use of enantiopure aziridines ensures that the stereochemical integrity of the final piperazine product is maintained. mdpi.com

Derivations from Optically Active Cyclic Amino Acids for Piperazine Scaffolds

Optically active amino acids are readily available and serve as excellent chiral pool starting materials for the asymmetric synthesis of piperazine scaffolds. researchgate.netresearchgate.net The inherent stereochemistry of the amino acid can be directly translated to the C-2 position of the piperazine ring, providing a reliable method for producing enantiomerically pure products like (R)-2-methylpiperazine.

One common strategy begins with the conversion of an α-amino acid into a chiral 1,2-diamine. This transformation can be achieved through several steps, typically involving reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, and subsequent displacement with an amine or azide (B81097) followed by reduction. Once the chiral diamine is obtained, the piperazine ring can be formed through cyclization with a two-carbon electrophile, such as a dihalide or a vinyl sulfonium (B1226848) salt. nih.gov

An alternative, more convergent approach is the Ugi four-component reaction (Ugi-4CR). This one-pot procedure can combine an N-protected amino acid, an amine, an isocyanide, and an aldehyde to rapidly assemble a complex acyclic precursor. Subsequent deprotection and intramolecular cyclization steps can then efficiently yield the desired chiral piperazine. researchgate.net This method is highly valued for its efficiency and ability to generate diverse libraries of substituted piperazines.

Strategic Introduction of the Pentan-3-yl Side Chain

The introduction of the pentan-3-yl group at the N-1 position of the (R)-2-methylpiperazine scaffold is a key step in the synthesis of the target molecule. This is typically achieved after the formation of the heterocyclic ring. The choice of method is influenced by the steric bulk of the pentan-3-yl group and the need to preserve the existing stereocenter.

General Considerations for Branched Alkyl Group Incorporation

Introducing a sterically hindered, branched alkyl group like pentan-3-yl onto a piperazine nitrogen presents specific challenges. Two primary methods are generally considered: direct N-alkylation with a pentan-3-yl halide and reductive amination with pentan-3-one. nih.gov

Reductive Amination : This is often the preferred method for introducing bulky N-alkyl groups. nih.govmdpi.com The reaction involves the condensation of the secondary amine of the piperazine with a ketone (pentan-3-one) to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.gov Reductive amination is generally milder and more efficient for sterically demanding substrates than direct alkylation.

Stereocontrol during Pentan-3-yl Moiety Introduction

A paramount consideration during the N-alkylation step is the preservation of the stereochemical integrity of the pre-existing (R)-2-methyl stereocenter. Since the N-alkylation reaction occurs at the nitrogen atom and does not directly involve the chiral carbon, the risk of epimerization is generally low under standard conditions.

However, harsh basic or acidic conditions, which might be required for a sluggish direct alkylation, could potentially lead to racemization if there is an acidic proton at the chiral center. Reductive amination is typically performed under mildly acidic or neutral conditions, which are less likely to compromise the stereocenter. The choice of reducing agent is also important; mild hydrides like NaBH(OAc)₃ are effective at reducing the iminium ion without affecting other functional groups and are compatible with maintaining chirality. nih.gov Therefore, reductive amination of (R)-2-methylpiperazine with pentan-3-one using a mild reducing agent represents a robust strategy for the stereocontrolled synthesis of (R)-2-Methyl-1-(pentan-3-yl)piperazine.

Protecting Group Strategies in the Synthesis of N-Substituted Piperazines

The synthesis of unsymmetrically substituted piperazines like this compound necessitates the use of protecting groups to differentiate the two nitrogen atoms. d-nb.info An effective protecting group strategy allows for the selective functionalization of one nitrogen atom while the other remains masked, preventing undesired side reactions such as dialkylation.

Commonly used nitrogen protecting groups in piperazine synthesis include:

Boc (tert-butoxycarbonyl) : The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.net It is often introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The steric bulk of the Boc group can also direct lithiation to the adjacent C-H bond, enabling further functionalization of the piperazine ring.

Cbz (carbobenzyloxy) : The Cbz group is stable to a wide range of non-reductive conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C). This orthogonality with the acid-labile Boc group makes the combination of Boc and Cbz protecting groups highly valuable for the synthesis of complex, differentially substituted piperazines.

Benzyl (B1604629) (Bn) : Similar to the Cbz group, the benzyl group is often removed by hydrogenolysis. It can be introduced via alkylation with benzyl bromide.

A typical strategy for synthesizing the target compound would involve starting with an N-protected (R)-2-methylpiperazine, for example, (R)-4-Boc-2-methylpiperazine. The unprotected nitrogen at the N-1 position can then be alkylated with the pentan-3-yl group. Finally, if the parent compound is desired, the Boc group at the N-4 position can be removed. This orthogonal protection strategy ensures that the alkylation occurs regioselectively at the desired nitrogen atom. nih.gov

| Protecting Group | Introduction Reagent | Cleavage Condition | Key Features |

| Boc | Boc₂O | Acidic (e.g., TFA) | Stable to base and hydrogenation; bulky. |

| Cbz | Benzyl chloroformate | Hydrogenolysis (H₂/Pd-C) | Orthogonal to Boc; stable to acid/base. |

| Benzyl (Bn) | Benzyl bromide | Hydrogenolysis (H₂/Pd-C) | Stable to acid/base. |

This table summarizes common nitrogen protecting groups used in piperazine synthesis, their introduction and cleavage methods, and key features.

Stereochemical Aspects in the Synthesis and Reactivity of R 2 Methyl 1 Pentan 3 Yl Piperazine

Principles of Diastereoselective and Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-2-Methyl-1-(pentan-3-yl)piperazine requires careful control over two key stereochemical aspects: establishing the absolute configuration at the C-2 methyl-substituted carbon and managing the diastereomeric interactions during the introduction of the N-1 pentan-3-yl group.

Control of Absolute Configuration at the C-2 Position of the Piperazine (B1678402) Ring

Achieving the desired (R)-configuration at the C-2 position is the foundational step in the synthesis. Several robust strategies have been developed for the enantioselective synthesis of 2-substituted piperazines, which can be broadly categorized into substrate-controlled and catalyst-controlled methods.

One of the most direct and reliable substrate-controlled methods involves the use of a chiral pool starting material, typically a naturally occurring α-amino acid. For the synthesis of (R)-2-methylpiperazine, (R)-alanine serves as an ideal precursor. The synthesis begins with the protection of the amino group of (R)-alanine, followed by reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a leaving group (e.g., a tosylate or halide), and subsequent reaction with a protected ethylenediamine (B42938) equivalent to form the piperazine ring. This approach ensures that the stereochemistry at the C-2 position is directly inherited from the starting amino acid. rsc.orgnih.gov

Another common strategy involves the diastereoselective alkylation of a chiral piperazin-2-one (B30754) intermediate. dicp.ac.cnacs.org This intermediate can be synthesized from amino acids and subsequently alkylated. The presence of a chiral auxiliary or a pre-existing stereocenter on the ring directs the incoming methyl group to a specific face of the molecule. The resulting 2-methyl-piperazin-2-one is then reduced to afford the desired chiral 2-methylpiperazine (B152721). The table below compares common synthetic routes to establish the C-2 stereocenter.

| Strategy | Starting Material | Key Step | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Chiral Pool Synthesis | (R)-Alanine | Cyclization of an (R)-alanine-derived diamine precursor | High enantiomeric purity, predictable stereochemistry | Requires multi-step conversion of the amino acid | rsc.org |

| Asymmetric Hydrogenation | 2-Methylpyrazine | Hydrogenation using a chiral transition metal catalyst (e.g., Ir- or Pd-based) | Potentially fewer steps, atom-economical | Requires screening of catalysts and ligands for high enantioselectivity | dicp.ac.cn |

| Chiral Auxiliary | Glycine-derived piperazin-2-one | Diastereoselective methylation | Good diastereomeric control | Requires addition and removal of the auxiliary group | acs.org |

Diastereomeric Control in the Presence of the Pentan-3-yl Substituent

Once enantiopure (R)-2-methylpiperazine is obtained, the final step is the introduction of the pentan-3-yl group at the N-1 position. While the pentan-3-yl group itself is achiral, its installation onto the chiral piperazine ring is a process influenced by steric factors, which dictates the conformational preference of the final product. The N-alkylation reaction, typically a nucleophilic substitution using 3-bromopentane (B47287) or a reductive amination with pentan-3-one, is subject to stereocontrol from the existing C-2 methyl group.

The piperazine ring exists in a dynamic equilibrium of chair conformations. The methyl group at the C-2 position preferentially occupies an equatorial position to minimize steric strain. This conformational bias creates a sterically hindered environment on one face of the molecule. The incoming bulky pentan-3-yl group will preferentially approach the N-1 nitrogen from the less hindered face, which is typically anti to the C-2 methyl group. clockss.org This substrate-controlled diastereoselectivity ensures that the alkylation proceeds with a predictable conformational outcome, minimizing the formation of less stable axial conformers. The steric hindrance provided by the C-2 methyl group effectively shields the syn face, directing the larger substituent to the opposite side of the ring. rsc.org

Chiral Catalysis and Ligand Design in Piperazine Synthesis

Asymmetric catalysis offers a powerful alternative to substrate-controlled methods, enabling the creation of chiral centers with high efficiency and enantioselectivity.

Application of Chiral Ligands for Stereocontrol

Chiral ligands, when complexed with transition metals such as palladium, iridium, or rhodium, can create a chiral environment that influences the stereochemical outcome of a reaction. nih.gov In the synthesis of 2-substituted piperazines, asymmetric hydrogenation of a corresponding pyrazine (B50134) precursor is a prominent example. dicp.ac.cn Chiral phosphine (B1218219) ligands, such as those based on BINAP or DuPhos, can coordinate to the metal center and differentiate between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer.

The design of the ligand is crucial; its steric and electronic properties must be tailored to the specific substrate and reaction conditions to achieve high enantiomeric excess (ee). While this method is highly effective, it often requires extensive optimization of the catalyst, ligand, solvent, and other reaction parameters.

Role of Substrate Control in Stereochemical Outcome

As discussed in section 3.1.1, substrate-controlled synthesis is a highly effective and widely used strategy for preparing chiral piperazines. By starting with an enantiomerically pure building block like an amino acid, the stereochemical outcome is predetermined by the inherent chirality of the substrate. rsc.org This method avoids the need for chiral catalysts or auxiliaries, simplifying the synthetic procedure and purification process. The synthesis of (R)-2-methylpiperazine from (R)-alanine is a classic example where the stereocenter is installed at the beginning of the sequence and carried through to the final product, ensuring high fidelity of the absolute configuration.

Methodologies for Stereochemical Characterization

Confirming the absolute and relative stereochemistry, as well as the enantiomeric and diastereomeric purity, of the synthesized this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure and relative stereochemistry of molecules. For chiral piperazines, ¹H and ¹³C NMR can confirm the connectivity and the presence of different chemical environments. nih.govrug.nl To determine enantiomeric purity, chiral solvating or derivatizing agents can be used to induce diastereomeric environments that result in separate signals for the two enantiomers. Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, helping to elucidate the relative configuration and conformational preferences of the substituents on the piperazine ring. chemrxiv.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. chiralpedia.com The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. hplc.eunih.gov By comparing the chromatogram of the synthesized sample to that of a racemic standard, the enantiomeric excess (ee) can be accurately quantified. unl.pt It is also highly effective for separating diastereomers. nih.gov

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of a molecule. researchgate.net By solving the crystal structure, the precise three-dimensional arrangement of atoms can be determined, confirming the (R)-configuration at C-2 and the conformational arrangement of the pentan-3-yl group. mdpi.com

The table below summarizes the primary methods for stereochemical characterization.

| Technique | Information Provided | Advantages | Limitations | Reference |

|---|---|---|---|---|

| NMR Spectroscopy | Relative stereochemistry, conformational analysis, enantiomeric purity (with chiral agents) | Provides detailed structural information | Requires chiral additives for ee determination; complex spectra | nih.govnih.gov |

| Chiral HPLC | Enantiomeric excess (ee), diastereomeric ratio (dr) | Highly accurate and sensitive for purity determination | Requires development of a suitable method and a chiral column | nih.govunl.pt |

| X-ray Crystallography | Absolute and relative stereochemistry, solid-state conformation | Unambiguous determination of 3D structure | Requires a single crystal of sufficient quality | nih.govresearchgate.net |

Advanced Spectroscopic Techniques for Configuration Assignment

Determining the absolute configuration of chiral molecules like this compound is crucial. While classical methods exist, advanced spectroscopic techniques offer powerful, non-destructive alternatives for elucidating stereochemistry in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for assigning the configuration of chiral compounds. For piperazine derivatives, temperature-dependent 1H NMR spectroscopy can be particularly insightful. nih.gov The hindered rotation around the C-N amide bond in N-acylated piperazines, coupled with the interconversion of the piperazine ring's chair conformations, leads to complex NMR spectra at room temperature. nih.govnih.gov By analyzing the coalescence of signals at varying temperatures, the activation energy barriers for these conformational changes can be calculated, providing detailed information about the molecule's dynamic stereochemistry. nih.govnih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the relative configuration of substituents. nih.govipb.pt These methods detect through-space interactions between protons, allowing for the establishment of their proximity and, consequently, the stereochemical arrangement. nih.govipb.pt For instance, the observation of a NOESY correlation between specific protons can confirm their cis or trans relationship on the piperazine ring. ipb.pt

Furthermore, the use of chiral derivatizing agents (CDAs) in NMR spectroscopy can facilitate the assignment of absolute configuration. researchgate.netfrontiersin.org By reacting the chiral amine with a CDA, a pair of diastereomers is formed, which will exhibit distinct chemical shifts in the NMR spectrum, allowing for differentiation and assignment. researchgate.netfrontiersin.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govwikipedia.org This technique is exquisitely sensitive to the three-dimensional structure of a chiral molecule, providing a unique spectroscopic fingerprint for each enantiomer. nih.govwikipedia.org A significant advantage of VCD is its ability to determine the absolute configuration of molecules in solution without the need for crystallization. wikipedia.org

The experimental VCD spectrum of a chiral molecule can be compared with the spectrum predicted by ab initio density functional theory (DFT) calculations for a known configuration (e.g., the R or S enantiomer). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.govwikipedia.org This combined experimental and theoretical approach has become a powerful tool for stereochemical elucidation of complex chiral molecules, including those with multiple stereocenters. researchgate.netsemanticscholar.org

| Technique | Principle | Application in Configuration Assignment |

| Temperature-Dependent NMR | Analyzes the coalescence of NMR signals at different temperatures to study conformational dynamics. | Determines the energy barriers for ring inversion and amide bond rotation in piperazine derivatives, providing insights into their dynamic stereochemistry. nih.govnih.gov |

| 2D NMR (NOESY/ROESY) | Detects through-space interactions between protons. | Establishes the relative configuration of substituents on the piperazine ring by identifying protons that are in close proximity. nih.govipb.pt |

| NMR with Chiral Derivatizing Agents | Forms diastereomers with distinct NMR spectra. | Allows for the differentiation and assignment of the absolute configuration of chiral amines. researchgate.netfrontiersin.org |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Provides a unique spectral fingerprint for each enantiomer, allowing for the determination of absolute configuration by comparing experimental spectra with theoretical calculations. nih.govwikipedia.org |

X-ray Crystallography for Unambiguous Stereochemical Elucidation

While spectroscopic methods provide valuable information about the stereochemistry of molecules in solution, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. google.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, revealing the precise spatial arrangement of each atom, bond lengths, and bond angles. researchgate.netnih.gov

For chiral molecules like this compound, X-ray crystallography can unequivocally establish the absolute configuration of all stereocenters. nih.govscispace.com This is often achieved by co-crystallizing the chiral compound with a known chiral auxiliary or by using anomalous dispersion effects if a heavy atom is present in the structure. researchgate.net The resulting crystal structure provides a static, three-dimensional picture that serves as the ultimate proof of its stereochemistry. nih.govresearchgate.net

The structural information obtained from X-ray crystallography is not only crucial for confirming the absolute configuration but also provides valuable insights into the molecule's preferred conformation in the solid state. This information can be used to validate and refine the conformational models derived from spectroscopic and computational studies. nih.gov

| Technique | Principle | Application in Stereochemical Elucidation |

| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal to determine the arrangement of atoms. | Provides an unambiguous determination of the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. google.comresearchgate.netnih.govnih.govscispace.com |

Conformational Analysis of the Chiral Piperazine Ring

The piperazine ring, like cyclohexane, is not planar and typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of two nitrogen atoms and various substituents introduces a greater degree of conformational complexity. nih.govrsc.org The conformational preference of the piperazine ring in this compound is a critical factor influencing its reactivity and biological interactions.

Studies on substituted piperazines have shown that the nature and position of substituents significantly influence the conformational equilibrium of the ring. nih.gov For instance, in 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is often preferred. nih.gov Infrared spectroscopy has indicated that the N-H group in a piperazine ring generally favors the equatorial position, similar to piperidine (B6355638). rsc.orgrsc.org

The conformational behavior of the piperazine ring is also influenced by the restricted rotation around the C-N amide bond in N-acylated derivatives. nih.gov This restricted rotation can lead to the existence of different rotamers at room temperature, further complicating the conformational landscape. nih.govnih.gov The interplay between ring inversion and amide bond rotation can be studied using dynamic NMR techniques, which provide information on the energy barriers associated with these processes. nih.govnih.gov

Understanding the conformational preferences of the chiral piperazine ring is essential for designing molecules with specific three-dimensional shapes, which is a key aspect of rational drug design.

Memory of Chirality (MOC) in Piperazine Ring-Forming Reactions

"Memory of Chirality" (MOC) is a fascinating stereochemical phenomenon where the chirality of a starting material or an intermediate is transferred to the product, even after the original chiral center has been temporarily destroyed or is no longer present in its initial form. This concept is particularly relevant in the synthesis of chiral heterocycles like piperazines.

In the context of piperazine ring formation, MOC can be exploited to achieve high levels of stereocontrol. For example, intramolecular cyclization reactions of chiral precursors can proceed with high diastereo- and enantioselectivity due to the influence of a pre-existing chiral center. nih.govresearchgate.net This chiral information can be "remembered" in a transient, axially chiral intermediate, which then dictates the stereochemical outcome of the ring closure.

A notable example involves the intramolecular SN2' cyclization of α-amino ester enolates to form piperidine derivatives, a reaction that can be conceptually extended to piperazine synthesis. nih.govresearchgate.net In such reactions, the chirality of the starting α-amino acid can be effectively transferred to the final heterocyclic product. nih.govresearchgate.net The efficiency of this chirality transfer can be influenced by factors such as the Thorpe-Ingold effect, which can enhance the rate of cyclization and preserve the stereochemical integrity. nih.gov

The application of MOC in piperazine synthesis offers a powerful strategy for the asymmetric construction of these important heterocyclic scaffolds, often obviating the need for chiral auxiliaries or catalysts.

R 2 Methyl 1 Pentan 3 Yl Piperazine As a Chiral Building Block and Ligand in Organic Synthesis

Role as a Chiral Synthon for Complex Molecular Architectures

Chiral synthons, or building blocks, are foundational to the asymmetric synthesis of complex molecules. nih.govresearchgate.net (R)-2-Methyl-1-(pentan-3-yl)piperazine embodies key features of a valuable chiral building block. The piperazine (B1678402) core itself is a privileged structure in drug discovery. The stereocenter at the C2 position, defined by the methyl group in the (R)-configuration, provides the necessary chirality that can be transferred to a larger target molecule.

The synthesis of enantiomerically pure 2-substituted piperazines often starts from readily available chiral precursors like α-amino acids. rsc.org This allows for the controlled construction of the chiral piperazine core, which can then be further functionalized. The presence of two nitrogen atoms in the piperazine ring, one of which is substituted with a pentan-3-yl group and the other typically available for further reaction, allows for the regioselective incorporation of this chiral motif into more complex molecular frameworks. nih.gov This makes it a useful component for building stereochemically diverse molecules. nih.gov

Application in the Synthesis of Nitrogen-Containing Target Compounds

The piperazine moiety is a cornerstone in the synthesis of a wide array of nitrogen-containing compounds, particularly those with biological activity. organic-chemistry.orgmdpi.com Chiral 2-methylpiperazine (B152721) has been widely utilized in organic synthesis for this purpose. researchgate.net The this compound variant can be employed as a key intermediate to introduce both a chiral center and a specific lipophilic group (the pentan-3-yl substituent) into a target molecule.

The synthesis of such target compounds often involves the reaction of the unsubstituted secondary amine of the piperazine ring. This nitrogen can act as a nucleophile to be alkylated, acylated, or arylated, thereby connecting the chiral piperazine unit to other parts of the molecule. This approach is fundamental in creating novel derivatives for pharmaceutical research, including kappa-opioid receptor agonists and other biologically active agents. researchgate.net

Table 1: Examples of Synthetic Methodologies for Piperazine Functionalization

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl Halides, Reductive Amination | N-Alkyl Piperazines |

| N-Arylation | Aryl Halides, Pd-catalysis (e.g., Buchwald-Hartwig) | N-Aryl Piperazines |

| N-Acylation | Acyl Chlorides, Carboxylic Acids with Coupling Agents | N-Acyl Piperazines |

| Cyclization | Intramolecular reactions of diamine precursors | Fused Piperazine Systems nih.govresearchgate.net |

This table illustrates general reactions applicable to chiral piperazine synthons.

Utilization in the Design and Construction of Chemical Libraries

Chemical libraries comprising a diverse set of related compounds are essential for high-throughput screening and drug discovery. The piperazine scaffold is exceptionally well-suited for the construction of such libraries due to its structural features. mdpi.com Differentially protected 2-substituted piperazines serve as versatile scaffolds for creating combinatorial libraries. researchgate.net

This compound provides a fixed chiral core with two points of diversity. The secondary amine allows for the introduction of a wide range of substituents, while the pentan-3-yl group could be varied in other analogues. This "scaffold-based" approach enables the rapid generation of a large number of distinct molecules. Screening these libraries has led to the identification of compounds with various biological activities, including potential anticancer agents and receptor modulators. mdpi.com

Contributions to Chiral Ligand Design for Asymmetric Catalysis

The development of new chiral ligands is a central theme in asymmetric catalysis, aiming to achieve high enantioselectivity in chemical transformations. Chiral piperazine derivatives have been explored as ligands due to the presence of both a stereogenic center and coordinating nitrogen atoms.

While specific catalytic applications of this compound are not extensively documented, its structure is analogous to other chiral diamines used in catalysis. The two nitrogen atoms can chelate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. For example, iridium-catalyzed asymmetric hydrogenation of pyrazines to form chiral piperazines has been achieved with high enantioselectivity using chiral phosphine (B1218219) ligands, demonstrating the importance of chirality in transformations involving this ring system. researchgate.netacs.org The steric bulk of the N-pentan-3-yl group and the stereochemistry of the C-methyl group in this compound could be fine-tuned to create selective catalysts for various reactions.

Table 2: Potential Asymmetric Reactions Using Chiral Diamine-Type Ligands

| Reaction | Metal Catalyst | Purpose |

| Asymmetric Hydrogenation | Iridium, Rhodium, Ruthenium | Enantioselective reduction of C=C, C=O, C=N bonds |

| Asymmetric Alkylation | Palladium, Copper | Enantioselective formation of C-C bonds |

| Asymmetric Cycloaddition | Lewis Acids | Enantioselective formation of cyclic compounds |

| Asymmetric Amination | Palladium, Copper | Enantioselective formation of C-N bonds |

This table shows reactions where ligands structurally related to the subject compound may be applied.

Precursor in Multistep Organic Transformations

In complex, multistep syntheses, intermediates must be robust enough to be carried through several reaction steps and possess functional groups that allow for selective transformations. Asymmetric synthesis of novel piperazine-annulated beta-lactams, for instance, has been achieved using chiral precursors in high-yielding processes. nih.gov

This compound can serve as such a precursor. Its synthesis from chiral starting materials like amino acids ensures high enantiomeric purity from the outset. nih.gov The remaining secondary amine provides a reactive handle for subsequent reactions, such as condensations, cyclizations, or coupling reactions, to build more elaborate molecular structures. The stability of the piperazine ring allows it to be maintained throughout a synthetic sequence, ultimately becoming an integral part of the final target molecule. google.com

Computational Chemistry and Theoretical Studies of R 2 Methyl 1 Pentan 3 Yl Piperazine

Quantum Chemical Calculations for Structural and Electronic Insights

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the electronic level. For a chiral substituted piperazine (B1678402) like (R)-2-Methyl-1-(pentan-3-yl)piperazine, these methods can provide a deep understanding of its reactivity, stability, and stereochemistry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating reaction mechanisms. For the synthesis of this compound, which likely involves the N-alkylation of (R)-2-methylpiperazine, DFT could be employed to map the potential energy surface of the reaction.

The synthesis could proceed via several pathways, including direct N-alkylation with a pentan-3-yl halide or reductive amination with pentan-3-one. A DFT study would typically involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the highest energy barrier of the reaction. Algorithms like the Berny optimization are commonly used for this purpose.

Frequency Calculations: Confirming the nature of stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct minima.

For instance, in a study of the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, DFT calculations at the B3LYP/6-31G(d) level were used to study the reaction path and confirm the experimentally observed regioselectivity. mdpi.com A similar approach for this compound would involve modeling the nucleophilic attack of the N1 nitrogen of (R)-2-methylpiperazine on an activated pentan-3-yl group. The calculations would help determine the activation energy, the heat of reaction, and whether the reaction proceeds through an SN1 or SN2-type mechanism. DFT can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM), providing a more realistic simulation of laboratory conditions. mdpi.com

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are fundamental in computational chemistry for their high accuracy, albeit at a greater computational cost than DFT. They are particularly valuable for predicting stereoselectivity in chiral syntheses.

The synthesis of this compound from a chiral precursor like (R)-alanine involves the formation and maintenance of a specific stereocenter. The introduction of the bulky pentan-3-yl group at the N1 position can be influenced by the existing stereocenter at C2. Ab initio methods can be used to model the transition states leading to different stereoisomers.

For example, in the asymmetric synthesis of chiral piperazines, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. nih.gov Computational chemists can build models of these transition states and calculate their energies with high accuracy using methods like MP2 or CCSD(T). The transition state with the lower calculated energy corresponds to the major product isomer, in accordance with transition state theory. The energy difference between the diastereomeric transition states (ΔΔG‡) can be used to predict the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the reaction. For instance, theoretical pKa values can be calculated using ab initio programs to predict reactivity and protonation states at physiological pH, which is crucial for understanding reaction pathways. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the N4 nitrogen, which is a secondary amine and generally more nucleophilic than the tertiary N1 amine. The LUMO would likely be distributed across the C-H and C-N antibonding orbitals of the alkyl substituents.

DFT calculations on analogous piperazine derivatives provide insight into the expected values. For example, a study on 1-Amino-4-methylpiperazine using the B3LYP/6-311+G(d,p) basis set yielded a HOMO-LUMO gap of 5.44 eV. researchgate.net Another study on Fluphenazine dihydrochloride, which contains a piperazine ring, found a HOMO-LUMO gap of 4.63 eV in the gas phase. nih.gov These values indicate that simple alkylpiperazines are generally stable molecules.

The energies of these orbitals are also used to calculate various global reactivity descriptors, as shown in the table below, which help in quantifying the molecule's chemical behavior.

| Parameter | Formula | Description | Typical Calculated Value (eV) for Piperazine Analogs |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -5.5 to -6.3 |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | 0.8 to -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.5 to 5.5 |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 5.5 to 6.3 |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | -0.8 to 1.8 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration | ~2.3 |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons | ~3.2 |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Measure of electrophilic power | ~2.1 |

Note: The values are derived from computational studies on various piperazine derivatives and serve as an estimation. irjweb.comnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized bonding orbitals, lone pairs, and antibonding orbitals, providing a chemically intuitive picture of bonding. It is used to analyze hyperconjugative interactions, charge transfer, and bond strengths. nih.gov

For this compound, NBO analysis would likely reveal:

Lone Pair Orbitals: Significant lone pair character on both nitrogen atoms (N1 and N4), confirming their Lewis basicity and nucleophilicity.

Steric Effects: The analysis can also quantify steric repulsion between filled orbitals, which would be significant due to the bulky pentan-3-yl group.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). researchgate.net By analyzing the critical points in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. electrostatic). For a molecule with potential intramolecular hydrogen bonds, QTAIM can provide definitive evidence. In a piperazine salt, QTAIM analysis has been used to characterize N-H···O hydrogen bonds by examining the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP). researchgate.net For this compound, QTAIM could be used to analyze the strengths of C-H, C-N, and C-C bonds and to investigate weak non-covalent interactions that influence its conformational preferences.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation are essential for understanding the dynamic behavior and conformational preferences of flexible molecules like this compound.

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents on both a nitrogen and a carbon atom introduces complexity. For this compound, several conformational questions arise:

Ring Conformation: Does the piperazine ring prefer a chair, boat, or twist-boat conformation? The chair is almost certainly the most stable.

Substituent Orientation: Are the methyl and pentan-3-yl groups in axial or equatorial positions?

Nitrogen Inversion: The barrier to nitrogen inversion at N4 contributes to the dynamic equilibrium between different conformers.

Computational studies on 2-substituted piperazines have shown that an axial orientation of the substituent can be preferred, sometimes stabilized by intramolecular hydrogen bonding if a suitable acceptor is present. mdpi.com For this compound, the bulky pentan-3-yl group at N1 would have a strong preference for the equatorial position to minimize steric clashes. The (R)-methyl group at C2 could exist in either an axial or equatorial position. The relative stability of these two conformers (axial-methyl vs. equatorial-methyl) would determine the dominant structure in solution.

A conformational search using molecular mechanics force fields (like MMFF94) or semi-empirical methods, followed by geometry optimization of the low-energy conformers using DFT, would be the standard approach to map the conformational energy landscape. jksus.org This landscape is a surface that represents the potential energy of the molecule as a function of its conformational degrees of freedom (e.g., dihedral angles). frontiersin.orgelifesciences.org The minima on this surface correspond to stable or metastable conformers, and the energy differences between them determine their relative populations at a given temperature.

| Conformer | C2-Methyl Position | N1-Pentan-3-yl Position | Predicted Relative Stability | Key Steric Interactions |

| 1 | Equatorial | Equatorial | Most Stable | Minimal 1,3-diaxial interactions. |

| 2 | Axial | Equatorial | Less Stable | 1,3-diaxial interaction between the axial methyl group and axial hydrogens. |

| 3 | Equatorial/Axial | Axial | Highly Unstable (unlikely) | Severe steric hindrance from the axial pentan-3-yl group. |

Mapping this landscape is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Predictive Modeling for Stereochemical Outcomes

In molecules with stereocenters, such as this compound, the three-dimensional arrangement of atoms is critical to its interaction with other chiral molecules, particularly biological targets like receptors and enzymes. Predictive modeling allows chemists to computationally forecast the stereochemical outcomes of reactions and the conformational preferences of the final product.

For this compound, which possesses a stereocenter at the 2-position of the piperazine ring, computational models can be employed to understand its conformational landscape. The piperazine ring typically exists in a chair conformation, but the presence of bulky substituents—the methyl group at C2 and the pentan-3-yl group at N1—influences the equilibrium between different chair and boat conformations.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of these different conformers. By determining the lowest energy (most stable) conformation, researchers can predict the molecule's predominant shape. This is crucial for understanding how it might fit into a binding pocket. Furthermore, molecular dynamics (MD) simulations can model the dynamic behavior of the molecule over time, providing insights into its flexibility and the energetic barriers between different conformations. These predictive studies are fundamental for designing stereoselective syntheses and for interpreting structure-activity relationship data.

Table 1: Hypothetical Conformational Energy Analysis for this compound This table illustrates the type of data generated from predictive modeling studies to determine the most stable stereochemical and conformational states.

| Conformer | Substituent Positions (Axial/Equatorial) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair 1 | 2-Methyl (Equatorial), 1-Pentan-3-yl (Equatorial) | 0.00 | 85.2 |

| Chair 2 | 2-Methyl (Axial), 1-Pentan-3-yl (Equatorial) | 1.85 | 4.5 |

| Chair 3 | 2-Methyl (Equatorial), 1-Pentan-3-yl (Axial) | 2.50 | 1.3 |

| Twist-Boat 1 | N/A | 5.40 | <0.1 |

In Silico Design Principles and Structure-Property Relationships (SPR)

In silico design leverages computational power to conceptualize and evaluate new molecules before they are synthesized in the lab. For a scaffold like this compound, these principles guide the modification of its structure to optimize desired properties, such as binding affinity for a biological target.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be either ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. A model, or pharmacophore, is built based on the shared chemical features of the active molecules. This pharmacophore can then be used to screen databases for other molecules that fit the model. If molecules structurally similar to this compound were known to be active, a pharmacophore model could be generated to find novel, potentially more potent analogs.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. wellcomeopenresearch.org This approach, often called molecular docking, involves computationally placing candidate molecules from a library into the binding site of the target. researchgate.net A scoring function is then used to estimate the binding affinity. This compound could be included in such a library to assess its potential interaction with a wide range of biological targets. This method is instrumental in identifying initial hits for drug discovery programs. nih.govwellcomeopenresearch.org

Molecular hybridization involves combining two or more pharmacophores (structural units responsible for biological activity) into a single new molecule. This strategy aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action. The piperazine ring is a common scaffold in medicinal chemistry and is frequently used in hybridization strategies. ijrrjournal.com

The this compound scaffold could be hybridized by attaching other known pharmacophores to the second nitrogen atom (N4) of the piperazine ring. For instance, combining it with a fragment known to inhibit a specific enzyme could create a novel bifunctional molecule. This approach has been successfully used to create potent agents in various therapeutic areas. nih.gov

Table 2: Conceptual Molecular Hybridization of the Piperazine Scaffold This table provides hypothetical examples of how the this compound core could be combined with other pharmacophores.

| Hybrid Molecule Concept | Attached Pharmacophore | Potential Therapeutic Target Class |

| Hybrid A | Quinazolinone moiety | Kinase Inhibitors |

| Hybrid B | 1,2,3-Triazole-linked aryl group | Antimicrobial Agents |

| Hybrid C | Nitroimidazole group | Anticancer Agents |

| Hybrid D | Benzodioxane fragment | Adrenergic Receptor Ligands |

Bioisosteric Replacement Concepts in Scaffold Design

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. semanticscholar.org This can enhance potency, reduce side effects, or alter metabolic stability.

For this compound, several bioisosteric replacements could be considered:

Pentan-3-yl Group: This bulky, lipophilic group could be replaced with other groups to probe steric and hydrophobic requirements of a binding site. A cyclohexyl or a tert-butyl group are common bioisosteres for this purpose.

Piperazine Ring: The core ring itself could be replaced with other cyclic diamines like homopiperazine (B121016) or constrained bicyclic diamines to alter the orientation of the substituents and the basicity of the nitrogen atoms.

Methyl Group: While small, the methyl group could be replaced with other small alkyl groups or a trifluoromethyl group to fine-tune steric interactions and electronic properties.

Table 3: Potential Bioisosteric Replacements for this compound This table illustrates how different parts of the molecule could be replaced with bioisosteres to modulate its properties.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Pentan-3-yl | Cyclohexyl | Maintain/increase lipophilicity and steric bulk |

| Piperazine Ring | Homopiperazine (7-membered ring) | Modify bond angles and conformational flexibility |

| Methyl Group | Ethyl Group | Increase steric bulk slightly |

| Piperazine Ring | Diazabicyclo[2.2.1]heptane | Introduce conformational rigidity |

Understanding Structure-Activity Relationships (SAR) through Computational Analysis for Chemical Design

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net Computational analysis, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling, provides a quantitative framework for these studies. nih.govnih.gov

A QSAR study on a series of analogs of this compound would involve synthesizing or computationally generating a set of related compounds and measuring their biological activity. Then, various molecular descriptors (representing steric, electronic, and hydrophobic properties) are calculated for each compound. A mathematical model is then built to correlate these descriptors with activity. nih.gov

For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be used. This would involve aligning the series of piperazine analogs and calculating their steric and electrostatic fields. The resulting model would highlight regions where bulky or electropositive/negative groups increase or decrease activity, providing a roadmap for designing more potent compounds. nih.gov Such studies are crucial for moving from a preliminary "hit" compound to a highly optimized "lead" candidate in drug discovery. nih.gov

Table 4: Hypothetical QSAR Descriptors for a Series of Piperazine Analogs This table shows examples of computational descriptors that would be used in a QSAR study to build a predictive model of biological activity.

| Compound Analog | Molecular Weight (Daltons) | LogP (Hydrophobicity) | Dipole Moment (Debye) | HOMO Energy (eV) | Biological Activity (IC50, nM) |

| Analog 1 | 198.35 | 2.8 | 1.5 | -5.8 | 150 |

| Analog 2 | 212.38 | 3.2 | 1.7 | -5.9 | 110 |

| Analog 3 | 226.41 | 3.6 | 1.4 | -5.7 | 85 |

| Analog 4 | 240.43 | 4.0 | 1.9 | -6.1 | 50 |

Advanced Research Perspectives and Future Directions

Innovation in Synthetic Methodologies for Chiral Piperazines

The efficient and stereoselective synthesis of C-substituted piperazines remains a significant challenge in organic chemistry. researchgate.net Traditional methods are often lengthy and limited by the availability of starting materials. mdpi.com However, recent innovations are providing more direct and versatile routes to chiral piperazines, which are crucial for accessing compounds like (R)-2-Methyl-1-(pentan-3-yl)piperazine.

Key innovative strategies include:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of pyrazine (B50134) precursors has emerged as a powerful method for producing chiral piperazines with high enantioselectivity. researchgate.netacs.org For instance, iridium-catalyzed hydrogenation of activated pyrazines can yield a variety of chiral piperazines with up to 96% enantiomeric excess (ee). researchgate.netacs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides efficient access to chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org

Synthesis from Chiral Pool Precursors: A practical and scalable approach involves starting from readily available α-amino acids. rsc.org This method allows for the construction of enantiomerically pure 2-substituted piperazines through a key aza-Michael addition transformation. rsc.org This strategy offers robust access to orthogonally protected piperazines, facilitating further selective modifications.

Direct C-H Functionalization: Major advances have been made in the direct C-H functionalization of the piperazine (B1678402) ring, providing new avenues for introducing substituents. mdpi.com Photocatalytic strategies, in particular, have enabled direct arylation, alkylation, and vinylation of the piperazine core. mdpi.comnsf.gov These methods bypass the need for pre-functionalized starting materials and offer novel retrosynthetic pathways.

Asymmetric Lithiation-Substitution: A direct functionalization approach for the intact piperazine ring involves the asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile. acs.org This technique allows for the synthesis of enantiopure α-substituted piperazines as single stereoisomers. acs.org

| Synthetic Methodology | Description | Key Advantages | Relevant Findings |

|---|---|---|---|

| Asymmetric Hydrogenation | Catalytic reduction of pyrazine or pyrazinone precursors using a chiral catalyst to induce stereoselectivity. | High enantioselectivity, scalability, and operational simplicity. researchgate.netacs.org | Ir-catalyzed and Pd-catalyzed systems achieve high yields and enantiomeric excesses (up to 96% ee). acs.orgdicp.ac.cn |

| Chiral Pool Synthesis | Construction of the piperazine ring starting from enantiopure precursors such as α-amino acids. | Access to orthogonally protected, enantiomerically pure products; scalable. rsc.org | A key step often involves an aza-Michael addition to form the six-membered ring. rsc.org |

| Direct C-H Functionalization | Introduction of substituents directly onto the carbon framework of the piperazine ring, often via photoredox catalysis. | Bypasses lengthy pre-functionalization steps; allows for late-stage modification. mdpi.com | Enables direct arylation, vinylation, and alkylation of the piperazine core. mdpi.comnsf.gov |

| Asymmetric Lithiation | Stereoselective deprotonation of an α-carbon using a chiral base, followed by reaction with an electrophile. | Direct functionalization of the intact piperazine ring to create a chiral center. acs.org | Provides access to a range of α-substituted piperazines as single stereoisomers. acs.org |

Expanding the Chemical Space Through Derivatization

The core structure of this compound serves as a versatile template for generating extensive libraries of new molecules. Derivatization allows for the systematic modification of the scaffold to explore a wider chemical space and fine-tune its properties for specific applications.

Strategies for Derivatization:

N-Functionalization: The secondary amine (N4) of a monosubstituted piperazine is a prime site for modification. It can be readily functionalized through reactions such as alkylation, acylation, arylation, and reductive amination. This allows for the introduction of a vast array of substituents that can modulate the compound's physicochemical properties, including solubility, lipophilicity, and basicity. researchgate.netresearchgate.net

C-H Functionalization: As mentioned, modern synthetic methods now allow for the derivatization of the carbon atoms of the piperazine ring itself. mdpi.com This is a significant step forward, as approximately 80% of piperazine-containing drugs historically feature substituents only at the nitrogen positions. mdpi.com This capability opens up new vectors for structural diversification.

Analytical Derivatization: Chemical derivatization is also employed for analytical purposes. For instance, reacting piperazines with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) creates UV-active derivatives, enabling their detection and quantification at low levels using standard HPLC-UV instrumentation. jocpr.comresearchgate.net This is crucial for quality control and metabolic studies. Similarly, derivatizing peptides with piperazine-based reagents can enhance their ionization efficiency in mass spectrometry. nih.gov

Heterocyclic Merging: An advanced strategy involves the formal fusion of the chiral piperazine scaffold with other heterocyclic systems. nih.govtmc.edu For example, merging piperazines with an indazole nucleus has been shown to create novel, stereochemically diverse, and structurally rigid scaffolds with unique three-dimensional shapes. nih.govtmc.edu

| Derivatization Strategy | Description | Purpose | Example Application |

|---|---|---|---|

| N-Functionalization | Modification of the secondary nitrogen atom (N4) via alkylation, acylation, etc. | Modulate physicochemical properties like solubility and basicity; explore structure-activity relationships. researchgate.net | Synthesis of compound libraries for drug discovery screening. researchgate.net |

| C-H Functionalization | Direct attachment of substituents to the carbon atoms of the piperazine ring. | Introduce structural diversity at previously inaccessible positions. mdpi.com | Late-stage modification of complex molecules. mdpi.comnsf.gov |

| Analytical Derivatization | Reaction with a tagging agent to facilitate detection and analysis. | Enable trace-level quantification by techniques like HPLC-UV or enhance mass spectrometry signals. jocpr.comnih.gov | Detection of piperazine in active pharmaceutical ingredients. jocpr.comresearchgate.net |

| Heterocyclic Merging | Fusing the piperazine ring with another heterocyclic structure. | Create novel, rigid scaffolds with unique 3D shapes and expanded chemical diversity. nih.gov | Generation of indazolo-piperazines for biological screening. nih.govtmc.edu |

Rational Design for Tailored Chemical Properties

The development of novel chiral piperazines is increasingly guided by rational design principles, where molecules are engineered to possess specific properties. This approach leverages computational tools and a deep understanding of structure-activity relationships (SAR) to move beyond serendipitous discovery. researchgate.netresearchgate.net

Key Aspects of Rational Design:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the chiral piperazine scaffold—for instance, by altering the substituents at the nitrogen or carbon atoms—researchers can elucidate the relationship between specific structural features and a desired outcome, such as biological activity. researchgate.net This knowledge guides the design of next-generation compounds with improved potency and selectivity. researchgate.net

Scaffold-Based Design: The rigid, three-dimensional nature of chiral piperazines makes them excellent scaffolds for orienting pharmacophoric groups in a precise spatial arrangement. This is a core principle in designing molecules that can bind effectively to biological targets like enzymes or receptors. mdpi.com The design can be based on the structures of known inhibitors or bioactive compounds. nih.gov

Physicochemical Property Modulation: The two nitrogen atoms in the piperazine ring are key handles for tuning pharmacological and pharmacokinetic profiles. mdpi.com They can act as hydrogen bond donors or acceptors, and their basicity can be modulated to influence properties like aqueous solubility and bioavailability, which are critical for the development of therapeutic agents. mdpi.com

Stereochemical Control: The chirality of the piperazine, as in the (R)-configuration of the 2-methyl group, is a critical design element. Enantiomers often exhibit different biological activities and metabolic profiles. Rational design focuses on synthesizing the specific stereoisomer that provides the desired therapeutic effect while minimizing potential off-target or adverse effects. researchgate.net

| Design Principle | Objective | Methodology | Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | To understand how structural changes affect a molecule's function. | Systematic synthesis and evaluation of analogues with varied substituents and stereochemistry. researchgate.net | Identification of key pharmacophores and optimization of potency and selectivity. researchgate.netresearchgate.net |

| Scaffold-Based Design | To use the piperazine core to orient functional groups in 3D space. | Merging the piperazine scaffold with other known pharmacophores or heterocycles. nih.govnih.gov | Novel compounds with high affinity for specific biological targets. |

| Property Modulation | To optimize physicochemical and pharmacokinetic properties. | Targeted modifications of the nitrogen atoms to control basicity, polarity, and hydrogen bonding capacity. mdpi.com | Improved solubility, bioavailability, and metabolic stability. mdpi.com |

| Stereochemical Control | To isolate the most active and safest stereoisomer. | Employing stereoselective synthesis to produce a single enantiomer or diastereomer. | Enhanced therapeutic index and reduced risk of off-target effects. researchgate.net |

Emerging Applications of Chiral Piperazine Building Blocks in Chemical Sciences

While the primary application of piperazines has been in pharmaceuticals, the unique properties of chiral building blocks like this compound are enabling their use in a broader range of chemical sciences.

Future Application Areas:

Asymmetric Catalysis: Chiral diamines are well-established as valuable ligands in asymmetric synthesis. researchgate.net Chiral piperazines can serve as ligands for metal catalysts, facilitating a wide range of enantioselective transformations. Their rigid conformation can create a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in catalytic reactions. researchgate.net

Materials Science: The defined stereochemistry and versatile coordination chemistry of chiral piperazines make them attractive building blocks for the synthesis of advanced materials. They can be incorporated into Metal-Organic Frameworks (MOFs), creating chiral porous materials with potential applications in enantioselective separations, sensing, and catalysis. rsc.org

Supramolecular Chemistry: The ability of piperazines to engage in specific hydrogen bonding and metal coordination interactions makes them useful components in the design of complex supramolecular assemblies. Chiral piperazine units can be used to direct the formation of chiral helices, capsules, or other architectures with programmed structures and functions.

Chemical Biology: As versatile scaffolds, chiral piperazines can be used to construct chemical probes to study biological processes. nih.gov By attaching fluorescent tags or reactive groups, these molecules can be used to investigate protein-protein interactions, map active sites of enzymes, or visualize cellular components.

| Application Area | Role of Chiral Piperazine | Description | Potential Impact |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Ligand | Coordinates to a metal center to create a chiral catalyst for enantioselective reactions. researchgate.net | Efficient and selective synthesis of other chiral molecules. |

| Materials Science | Chiral Building Block | Incorporation into polymers or Metal-Organic Frameworks (MOFs) to create functional chiral materials. rsc.org | Development of materials for enantioselective separations, catalysis, and chiral recognition. |

| Supramolecular Chemistry | Structural Motif | Directs the self-assembly of larger, ordered structures through non-covalent interactions. | Creation of novel molecular machines, sensors, and smart materials. |

| Chemical Biology | Privileged Scaffold | Serves as the core for building chemical probes to investigate biological systems. nih.gov | New tools for understanding disease mechanisms and discovering drug targets. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Methyl-1-(pentan-3-yl)piperazine, and how can stereochemical purity be ensured?

- Methodology : Multi-step organic synthesis involving chiral resolution techniques (e.g., chiral auxiliaries or enzymatic methods) is critical. For example, intermediates like (R)-1-Boc-2-benzylpiperazine ( ) highlight the importance of protecting groups (e.g., Boc) to preserve stereochemistry. Reaction conditions (solvents like ethanol, catalysts, and temperature control) must be optimized to minimize racemization . Characterization via chiral HPLC or NMR with chiral shift reagents validates enantiomeric excess.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology : Use spectral techniques (¹H/¹³C NMR, FT-IR) for structural confirmation, complemented by X-ray crystallography for absolute stereochemistry determination. Physicochemical properties (solubility, pKa) can be measured via potentiometric titration (e.g., Sirius T3 platform) or computational tools like MoKa software for pKa prediction . Thermal stability is assessed via TGA/DSC.